Cas no 1211596-04-1 (2-(1-Ethynylcyclobutyl)pyridine)

2-(1-Ethynylcyclobutyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Ethynylcyclobutyl)pyridine
- DTXSID10700766
- AKOS006240035
- Q-103351
- F53798
- DB-002266
- 1211596-04-1
-
- MDL: MFCD11520310
- Inchi: InChI=1S/C11H11N/c1-2-11(7-5-8-11)10-6-3-4-9-12-10/h1,3-4,6,9H,5,7-8H2
- InChI Key: DXOAEZWTTPIQMJ-UHFFFAOYSA-N
- SMILES: C#CC1(CCC1)C2=CC=CC=N2
Computed Properties
- Exact Mass: 157.089149355g/mol
- Monoisotopic Mass: 157.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 242.7±19.0 ºC (760 Torr),
- Flash Point: 94.9±14.1 ºC,
- Solubility: Slightly soluble (28 g/l) (25 º C),
2-(1-Ethynylcyclobutyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029186772-1g |
2-(1-Ethynylcyclobutyl)pyridine |
1211596-04-1 | 95% | 1g |
$690.80 | 2023-09-04 | |
eNovation Chemicals LLC | Y0998492-5g |
2-(1-ethynyl-cyclobutyl)-pyridine |
1211596-04-1 | 95% | 5g |
$2000 | 2025-02-27 | |
eNovation Chemicals LLC | Y0998492-5g |
2-(1-Ethynyl-cyclobutyl)-pyridine |
1211596-04-1 | 95% | 5g |
$2000 | 2024-08-02 | |
Chemenu | CM103482-1g |
2-(1-Ethynylcyclobutyl)pyridine |
1211596-04-1 | 95%+ | 1g |
$670 | 2023-11-22 | |
Chemenu | CM103482-1g |
2-(1-Ethynylcyclobutyl)pyridine |
1211596-04-1 | 95% | 1g |
$729 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760720-1g |
2-(1-Ethynylcyclobutyl)pyridine |
1211596-04-1 | 98% | 1g |
¥5968.00 | 2024-08-09 | |
Ambeed | A661567-1g |
2-(1-Ethynylcyclobutyl)pyridine |
1211596-04-1 | 95+% | 1g |
$609.0 | 2024-04-25 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00357-5g |
2-(1-ethynylcyclobutyl)pyridine |
1211596-04-1 | 95% | 5g |
$2500 | 2023-09-07 | |
eNovation Chemicals LLC | Y0998492-5g |
2-(1-ethynyl-cyclobutyl)-pyridine |
1211596-04-1 | 95% | 5g |
$2000 | 2025-02-19 |
2-(1-Ethynylcyclobutyl)pyridine Related Literature
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 2-(1-Ethynylcyclobutyl)pyridine
Recent Advances in the Study of 2-(1-Ethynylcyclobutyl)pyridine (CAS: 1211596-04-1) in Chemical Biology and Pharmaceutical Research
The compound 2-(1-Ethynylcyclobutyl)pyridine (CAS: 1211596-04-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The following sections provide a comprehensive overview of the current state of research, highlighting key methodologies, results, and future directions.
Recent studies have demonstrated that 2-(1-Ethynylcyclobutyl)pyridine serves as a versatile building block in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting specific enzymes and receptors. Its ethynylcyclobutyl moiety confers rigidity and stability, making it an attractive scaffold for drug design. Researchers have successfully incorporated this compound into various pharmacophores, yielding promising candidates for the treatment of neurodegenerative diseases and cancer. The compound's ability to modulate protein-protein interactions has also been explored, opening new avenues for therapeutic intervention.
One of the most notable advancements involves the use of 2-(1-Ethynylcyclobutyl)pyridine in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of derivatives based on this scaffold, which exhibited potent inhibitory activity against a range of kinases implicated in tumor growth. The study employed molecular docking and kinetic assays to elucidate the binding mechanisms, revealing high selectivity and low off-target effects. These findings underscore the compound's potential as a lead structure for next-generation kinase inhibitors.
In addition to its applications in oncology, 2-(1-Ethynylcyclobutyl)pyridine has shown promise in the field of neuropharmacology. A recent preclinical study investigated its role as a modulator of glutamate receptors, which are critical targets for treating conditions such as epilepsy and Alzheimer's disease. The compound demonstrated neuroprotective effects in animal models, reducing neuronal excitotoxicity and improving cognitive function. These results suggest that further optimization of this scaffold could lead to novel therapeutics for neurological disorders.
The synthetic routes to 2-(1-Ethynylcyclobutyl)pyridine have also been refined in recent years, with researchers developing more efficient and scalable methodologies. A 2022 paper in Organic Letters described a one-pot synthesis approach that significantly reduced reaction times and improved yields. This advancement is particularly important for large-scale production, facilitating the translation of laboratory findings into clinical applications. The paper also highlighted the compound's stability under physiological conditions, a critical factor for its viability as a drug candidate.
Despite these promising developments, challenges remain in the optimization of 2-(1-Ethynylcyclobutyl)pyridine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, paving the way for clinical trials in the near future.
In conclusion, 2-(1-Ethynylcyclobutyl)pyridine (CAS: 1211596-04-1) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications, from kinase inhibition to neuroprotection, highlight its versatility as a medicinal chemistry scaffold. As research continues to unravel its full potential, this compound is poised to make significant contributions to the development of innovative therapies. Future studies should prioritize translational research to bridge the gap between bench and bedside, ensuring that these scientific advancements benefit patients worldwide.
1211596-04-1 (2-(1-Ethynylcyclobutyl)pyridine) Related Products
- 1211596-03-0(2-(1-Ethynylcyclopentyl)pyridine)
- 2228644-41-3(2-(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopropyl)ethan-1-amine)
- 2227897-94-9((2R)-4-(1H-imidazol-5-yl)butan-2-ol)
- 6288-63-7(N-Benzyl-2-chloroethanamine Hydrochloride)
- 1335061-07-8(3-(2-methoxypyridin-4-yl)prop-2-enoic acid)
- 697287-17-5(Lumiracoxib Acyl-b-D-glucuronide)
- 2034251-97-1(3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 1805172-00-2(2-Bromo-6-chloro-3-(difluoromethyl)pyridine-5-carbonyl chloride)
- 13474-03-8(Adenosine Phosphate Disodium)
- 855751-82-5(3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one)
